1-Salicylatglucuronid

Übersicht

Beschreibung

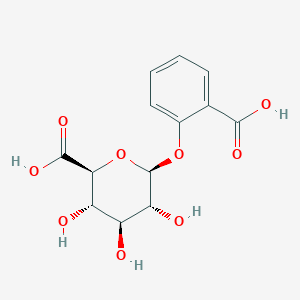

1-Salicylate Glucuronide: is a β-D-glucosiduronic acid that is the glucuronide conjugate of salicylic acid . It is a metabolite of salicylic acid and aspirin, formed primarily by the UDP-glucuronosyltransferase isoform UGT1A9 . This compound plays a significant role in the metabolism of salicylic acid, aiding in its excretion from the body.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms of Action

1-Salicylate glucuronide is formed primarily through the glucuronidation process, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), particularly isoform UGT1A9. This process enhances the solubility of salicylic acid, facilitating its excretion via the kidneys. The compound serves as a detoxification product, converting lipophilic substances into more hydrophilic forms for elimination from the body .

Key Biochemical Pathways

- Glucuronidation : The primary pathway for the metabolism of salicylic acid.

- Detoxification : 1-Salicylate glucuronide aids in the detoxification of salicylic acid and related compounds by increasing their water solubility .

Scientific Research Applications

1-Salicylate glucuronide has several critical applications across different scientific fields:

Chemistry

- Model Compound : Utilized to study glucuronidation reactions and enzyme kinetics. Researchers can investigate how various factors influence the activity of UGT enzymes in different conditions.

Biology

- Biomarker : Acts as a biomarker for monitoring the metabolism of salicylic acid and aspirin in biological studies. Elevated levels of 1-salicylate glucuronide in urine samples have been linked to exposure to certain xenobiotics, such as acrylamide, suggesting its potential as a biomarker for environmental exposure studies .

Medicine

- Pharmacokinetic Studies : Employed to understand the pharmacokinetics of salicylic acid and its derivatives. This includes studying absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models .

- Therapeutic Monitoring : Assists in monitoring therapeutic levels of salicylates in clinical settings to ensure effective dosing while minimizing toxicity .

Industry

- Drug Development : Used in developing drug formulations that include salicylic acid derivatives. The compound's stability and solubility properties are crucial for formulating effective pharmaceutical products .

Case Study 1: Acrylamide Exposure

Research indicates that elevated levels of 1-salicylate glucuronide were found in urine samples from rats exposed to acrylamide. This finding suggests that the compound may serve as a novel biomarker for assessing acrylamide exposure and its metabolic effects on organisms.

Case Study 2: Pharmacokinetics in Sheep

A study on New Zealand sheep administered with sodium salicylate explored the pharmacokinetic parameters of salicylic acid and its metabolites, including 1-salicylate glucuronide. The results demonstrated significant differences in bioavailability and clearance rates based on dosage and route of administration, highlighting the importance of this metabolite in understanding drug metabolism .

Wirkmechanismus

Target of Action

1-Salicylate glucuronide is a metabolite of salicylic acid and aspirin . It is formed from salicylic acid primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9 but also by a variety of other UGT isoforms . The primary targets of 1-Salicylate glucuronide are these UGT isoforms, particularly UGT1A9 .

Mode of Action

The mode of action of 1-Salicylate glucuronide involves its interaction with the UGT isoforms. The compound is formed from salicylic acid primarily by the UGT isoform UGT1A9 . This interaction results in the glucuronidation of salicylic acid, a key step in the metabolism and excretion of this compound .

Biochemical Pathways

The key biochemical pathway involved in the action of 1-Salicylate glucuronide is the glucuronidation pathway . This pathway is crucial for the metabolism and excretion of a wide range of substances, including salicylic acid . The glucuronidation of salicylic acid by UGT isoforms, particularly UGT1A9, results in the formation of 1-Salicylate glucuronide .

Pharmacokinetics

The pharmacokinetics of 1-Salicylate glucuronide involve its formation from salicylic acid by the action of UGT isoforms . The rate of formation of 1-Salicylate glucuronide is influenced by the activity of these enzymes . Once formed, 1-Salicylate glucuronide can be excreted from the body, aiding in the removal of salicylic acid .

Result of Action

The primary result of the action of 1-Salicylate glucuronide is the metabolism and excretion of salicylic acid . By facilitating the glucuronidation of salicylic acid, 1-Salicylate glucuronide aids in the removal of this compound from the body .

Action Environment

The action of 1-Salicylate glucuronide can be influenced by various environmental factors. For example, the activity of UGT isoforms, which are crucial for the formation of 1-Salicylate glucuronide, can be affected by factors such as pH and the presence of other substances . Additionally, the excretion of 1-Salicylate glucuronide can be influenced by factors such as urinary pH and flow rate .

Biochemische Analyse

Biochemical Properties

1-Salicylate glucuronide interacts with various enzymes and proteins in the body. It is a product of the glucuronidation process, which involves the enzyme UDP glucuonyltransferase . This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 1-salicylate, forming 1-Salicylate glucuronide .

Cellular Effects

The cellular effects of 1-Salicylate glucuronide are primarily related to its role in detoxification and excretion. By converting 1-salicylate into a more water-soluble form, 1-Salicylate glucuronide facilitates the removal of this compound from the body, thereby reducing its potential toxicity .

Molecular Mechanism

The molecular mechanism of 1-Salicylate glucuronide involves its formation through the process of glucuronidation. This process is catalyzed by the enzyme UDP glucuonyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to 1-salicylate .

Temporal Effects in Laboratory Settings

It is known that the glucuronidation process, which produces 1-Salicylate glucuronide, is a major pathway for the metabolism and elimination of many drugs and xenobiotics .

Metabolic Pathways

1-Salicylate glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of glucuronic acid to a substrate, which increases the substrate’s water solubility and facilitates its excretion .

Transport and Distribution

1-Salicylate glucuronide, due to its water-soluble nature, is likely to be distributed in the body’s aqueous compartments. It is excreted from the body primarily through the kidneys .

Subcellular Localization

The glucuronidation process that produces 1-Salicylate glucuronide occurs in the endoplasmic reticulum of cells .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Salicylatglucuronid wird durch Glucuronidierung von Salicylsäure synthetisiert. Dieser Prozess beinhaltet den Transfer der Glucuronsäurekomponente von Uridindiphosphatglucuronsäure auf Salicylsäure durch UDP-Glucuronosyltransferase-Enzyme . Die Reaktion findet typischerweise in der Leber statt, wo diese Enzyme reichlich vorhanden sind.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung rekombinanter UDP-Glucuronosyltransferase-Enzyme, um die Glucuronidierungsreaktion zu katalysieren. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Reaktionsbedingungen, wie pH-Wert, Temperatur und Enzymkonzentration, werden sorgfältig gesteuert, um die Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Salicylatglucuronid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Salicylsäure umwandeln.

Substitution: Es kann Substitutionsreaktionen unterliegen, bei denen die Glucuronidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können unter sauren oder basischen Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte gebildet:

Oxidation: Oxidierte Metaboliten der Salicylsäure.

Reduktion: Salicylsäure.

Substitution: Derivate der Salicylsäure mit verschiedenen funktionellen Gruppen.

4. Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um Glucuronidierungsreaktionen und Enzymkinetik zu untersuchen.

Biologie: Es dient als Biomarker für den Stoffwechsel von Salicylsäure und Aspirin in biologischen Studien.

Medizin: Es wird in pharmakokinetischen Studien verwendet, um den Stoffwechsel und die Ausscheidung von Salicylsäure und verwandten Medikamenten zu verstehen.

Industrie: Es wird bei der Entwicklung von Arzneimittelformulierungen und bei der Herstellung von Salicylsäurederivaten eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen durch den Prozess der Glucuronidierung aus, der die Löslichkeit der Salicylsäure erhöht und ihre Ausscheidung aus dem Körper erleichtert. Die beteiligten molekularen Zielstrukturen umfassen die UDP-Glucuronosyltransferase-Enzyme, die den Transfer von Glucuronsäure auf Salicylsäure katalysieren . Dieser Weg ist entscheidend für die Entgiftung und Elimination von Salicylsäure aus dem Körper .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Salicylsäureglucuronid: Ein weiteres Glucuronidkonjugat der Salicylsäure.

Acetylsalicylsäureglucuronid: Das Glucuronidkonjugat von Acetylsalicylsäure (Aspirin).

Methylsalicylatglucuronid: Das Glucuronidkonjugat von Methylsalicylat.

Einzigartigkeit: 1-Salicylatglucuronid ist einzigartig aufgrund seiner spezifischen Bildung aus Salicylsäure und seiner Rolle im Stoffwechsel und der Ausscheidung dieser Verbindung. Seine Bildung wird hauptsächlich durch die UDP-Glucuronosyltransferase-Isoform UGT1A9 katalysiert, was sie von anderen ähnlichen Verbindungen unterscheidet .

Biologische Aktivität

1-Salicylate glucuronide is a metabolite formed from salicylic acid, primarily through the action of UDP-glucuronosyltransferases (UGTs) in the liver. This compound plays a significant role in the metabolism and excretion of salicylic acid, a common nonsteroidal anti-inflammatory drug (NSAID) derived from aspirin. Understanding the biological activity of 1-salicylate glucuronide is crucial for elucidating its pharmacological effects and potential implications in therapeutic contexts.

Metabolism and Formation

1-Salicylate glucuronide is synthesized via glucuronidation, a process that enhances the solubility of lipophilic compounds, facilitating their elimination from the body. The primary enzyme involved in this reaction is UDP-glucuronosyltransferase 2B7 (UGT2B7), among others like UGT1A6 and UGT1A9, which are also implicated in the glucuronidation of salicylic acid .

Enzymatic Activity

The activity of various UGTs in forming 1-salicylate glucuronide can be summarized as follows:

| Enzyme | Glucuronidation Activity | Remarks |

|---|---|---|

| UGT1A6 | Moderate | Involved in phenolic glucuronidation |

| UGT1A9 | High | Most effective catalyst for salicylate glucuronidation |

| UGT2B7 | Moderate | Also contributes to phenolic glucuronidation |

| UGT1A3 | Low | Less effective compared to UGT1A9 |

These enzymes exhibit variability in their catalytic efficiency, influencing the levels of active salicylic acid available in the body and thus affecting therapeutic outcomes .

Biological Activity

The biological activity of 1-salicylate glucuronide can be understood through its pharmacokinetic properties and its role in modulating the effects of salicylic acid:

- Anti-inflammatory Effects : Salicylic acid, the parent compound, exhibits anti-inflammatory properties. However, its conversion to glucuronides, including 1-salicylate glucuronide, reduces its pharmacological activity by increasing solubility and promoting excretion .

- Impact on Drug Efficacy : Individuals with genetic polymorphisms affecting UGT activity may experience different therapeutic outcomes when using aspirin. For instance, slower glucuronidation could lead to higher levels of active salicylic acid, enhancing anti-inflammatory effects .

Case Studies

Several studies have examined the relationship between UGT polymorphisms and aspirin efficacy:

- Colorectal Cancer Prevention : A study found that individuals with certain UGT variants had a reduced risk of developing colorectal adenomas when using aspirin regularly. This suggests that those who metabolize salicylic acid more slowly may benefit more from aspirin's protective effects against colorectal cancer .

- Pharmacogenomics : Research has indicated that variations in UGT genes can significantly alter the metabolism of salicylic acid and its conjugates. This variability underscores the importance of personalized medicine approaches when prescribing NSAIDs like aspirin .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCWDKKMLIQCMR-CDHFTJPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227737 | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Salicylate glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7695-70-7 | |

| Record name | Salicylic acid phenolic glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Salicylate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding elevated 1-salicylate glucuronide levels in urine samples of rats exposed to acrylamide?

A: The research papers you provided highlight 1-salicylate glucuronide as a potential novel biomarker for acrylamide exposure in rats. [, ] Both studies observed a statistically significant increase in urinary 1-salicylate glucuronide levels in rats exposed to acrylamide compared to control groups. [, ] While the exact metabolic pathway linking acrylamide exposure to increased 1-salicylate glucuronide remains unclear, it suggests a potential disruption in metabolic processes, possibly related to gut microbiome activity or detoxification mechanisms. Further investigation is needed to understand the specific mechanisms involved and to confirm whether this finding translates to humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.